molecular formula C6H6ClN3O3 B228589 5-(Chloroacetylamino)uracil

5-(Chloroacetylamino)uracil

Cat. No.: B228589
M. Wt: 203.58 g/mol
InChI Key: HPHUJFLDBKOWSX-UHFFFAOYSA-N
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Description

5-(Chloroacetylamino)uracil is a chemically modified uracil derivative characterized by a chloroacetyl group attached to the amino substituent at the C-5 position of the pyrimidine ring.

Properties

Molecular Formula

C6H6ClN3O3

Molecular Weight

203.58 g/mol

IUPAC Name

2-chloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H6ClN3O3/c7-1-4(11)9-3-2-8-6(13)10-5(3)12/h2H,1H2,(H,9,11)(H2,8,10,12,13)

InChI Key

HPHUJFLDBKOWSX-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)NC(=O)CCl

Canonical SMILES

C1=C(C(=O)NC(=O)N1)NC(=O)CCl

solubility

30.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-(Chloroacetylamino)uracil

Compound Name Core Structure Key Substituents Synthesis Method Reference
This compound Uracil Chloroacetyl at C-5 amino Silylation, chloroacetylation
5-Aryl-4-(chloroacetylamino)-3-mercapto-1,2,4-triazole Triazole Chloroacetyl, aryl, mercapto groups Condensation, acetylation
AzBBU (6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil) Uracil Azido, benzyl groups at N-1 and N-3 Reductive alkylation
Uracil Mustard Uracil Bis(2-hydroxyethyl)amino at C-5 Ethylene oxide alkylation

Pharmacological Activity

Anticancer Activity

  • Uracil Mustard: A nitrogen mustard derivative, it alkylates DNA but shows broad cytotoxicity (IC₅₀ ~9 μM for 5-arylaminouracils; ).
  • Triazole Derivatives : Lack uracil’s pyrimidine ring but show anticonvulsant effects (MES model) with lower neurotoxicity than phenytoin .

Anticonvulsant Effects

  • Triazole Derivatives : Compounds 3d and 3h demonstrate 70–80% seizure reduction in PTZ models, outperforming carbamazepine in safety profiles .

Toxicity and Resistance Profiles

Neurotoxicity

  • Triazole Derivatives : Only 8/40 compounds showed neurotoxicity at maximum doses, indicating superior safety over carbamazepine .

Cytotoxicity

  • 5-Arylaminouracils: Dose-dependent toxicity in GBM-6138 glioblastoma cells (IC₅₀ = 2.3–9 μM; ).
  • This compound: Selective activity against cathepsin B without broad cytotoxicity, suggesting a favorable therapeutic index .

Analytical and Industrial Considerations

  • Chemical Analysis : Techniques like HPLC and NMR are critical for verifying purity, as impurities in uracil derivatives can alter bioactivity ().
  • Scalability: Silylation and phase-transfer catalysis () enable gram-scale production of this compound, contrasting with labor-intensive methods for AzBBU .

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